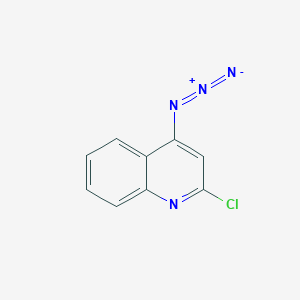

4-Azido-2-chloroquinoline

Overview

Description

4-Azido-2-chloroquinoline is a heterocyclic compound with a unique structure. It belongs to the quinoline family, which plays a significant role in both natural and synthetic chemistry. The molecular formula of this compound is C9H5ClN3 .

Synthesis Analysis

Several synthetic methods have been reported for constructing the quinoline scaffold. One notable approach involves the reaction of 2-bromobenzaldehyde with sodium azide , yielding an azido complex intermediate . Subsequent reductive elimination and dehydrative cyclo-condensation lead to the formation of this compound .

Molecular Structure Analysis

The compound features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. This arrangement gives rise to its aromatic properties and potential applications .

Chemical Reactions Analysis

While various classical synthesis protocols (such as Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach) have historically been used for quinoline synthesis, modern approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods enhance the construction and functionalization of the quinoline scaffold .

Scientific Research Applications

Pharmacological Properties : A study by Wilhelm et al. (2014) discusses the organocatalytic synthesis and pharmacological properties of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which were synthesized using 4-azido-7-chloroquinoline. These compounds exhibited anticonvulsant, antinociceptive, and anti-inflammatory activities in vivo, showing potential for combating seizures, acute pain, and inflammation (Wilhelm et al., 2014).

Chemical Synthesis and Reactions : Research by Steinschifter and Stadlbauer (1994) focused on the regioselective azidation of 2,4-dichloroquinolines, leading to 4-azido-2-chloroquinolines under specific conditions. This study provides insights into the structural assignments and degradation reactions of the azido group in these compounds (Steinschifter & Stadlbauer, 1994).

Antioxidant Properties : Another study by Saraiva et al. (2015) examined the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, again using 4-azido-7-chloroquinoline. The results indicated that these compounds have potential as antioxidants, with one compound reducing lipid peroxidation levels and another demonstrating nitric oxide scavenging activity (Saraiva et al., 2015).

Spectroscopic Properties : Fernandes et al. (2016) conducted a vibrational spectroscopic study of quinoline derivatives, including 4-azido-7-chloroquinoline. Their research provided detailed insights into the main vibrational bands for these molecules, which are used in anti-malaria compounds, emphasizing their spectroscopic properties (Fernandes et al., 2016).

Potential in Cancer Therapy : A review by Solomon and Lee (2009) on Chloroquine and its analogs, including 4-amino-7-chloroquinoline derivatives, discussed the potential of these compounds in cancer therapy. They noted that these compounds could enhance the efficacy of conventional cancer therapies when used in combination (Solomon & Lee, 2009).

Properties

IUPAC Name |

4-azido-2-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-9-5-8(13-14-11)6-3-1-2-4-7(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQMOFQERVBSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312394 | |

| Record name | 4-Azido-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157027-30-0 | |

| Record name | 4-Azido-2-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157027-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

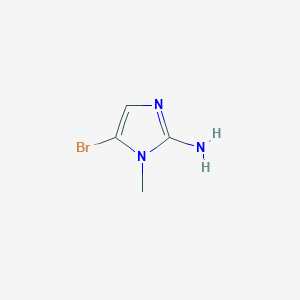

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

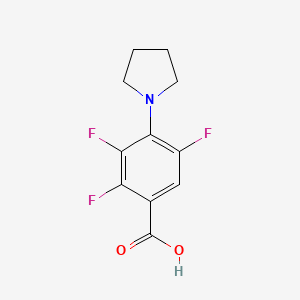

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)

![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)